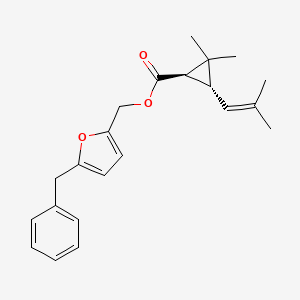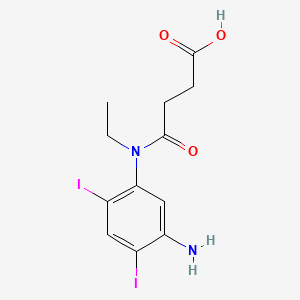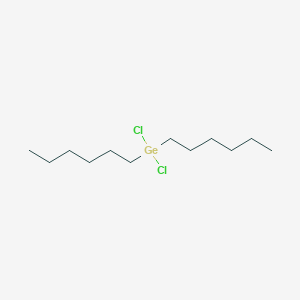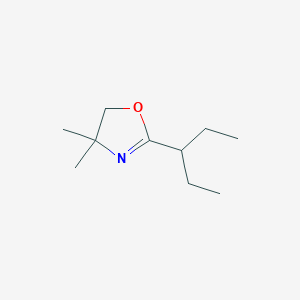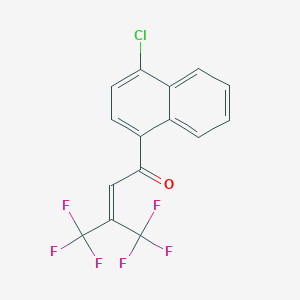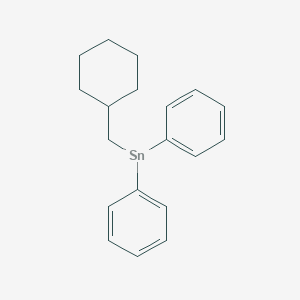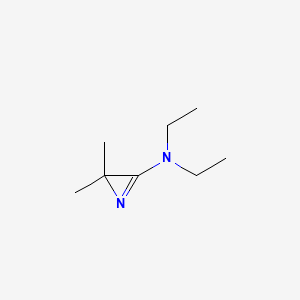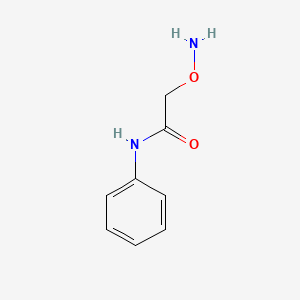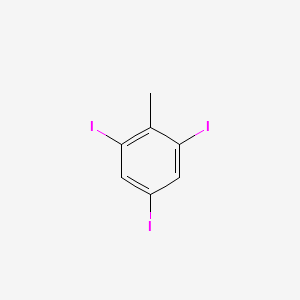
1,3,5-Triiodo-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triiodo-2-methylbenzene is an organic compound with the molecular formula C7H5I3. It is a derivative of benzene, where three iodine atoms and one methyl group are substituted at the 1, 3, 5, and 2 positions, respectively. This compound is known for its high molecular weight and significant density due to the presence of iodine atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5-Triiodo-2-methylbenzene can be synthesized through a series of iodination reactions. One common method involves the iodination of 2-methylbenzene (toluene) using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically proceeds through electrophilic aromatic substitution, where iodine atoms replace hydrogen atoms on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triiodo-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The iodine atoms can be reduced to form deiodinated products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the iodine atoms.
Oxidation Reactions: Carboxylic acids or aldehydes.
Reduction Reactions: Deiodinated benzene derivatives.
Aplicaciones Científicas De Investigación
1,3,5-Triiodo-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of iodine atoms.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3,5-triiodo-2-methylbenzene involves its interaction with various molecular targets. The iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The methyl group can also affect the compound’s electronic properties, making it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triiodo-2,4,6-trimethylbenzene: Similar structure but with additional methyl groups.
1,3,5-Triiodobenzene: Lacks the methyl group present in 1,3,5-triiodo-2-methylbenzene.
1,3,5-Triiodo-2,4,6-trinitrobenzene: Contains nitro groups instead of a methyl group.
Uniqueness
This compound is unique due to the presence of both iodine atoms and a methyl group, which confer distinct chemical properties and reactivity. The combination of these substituents makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
36994-79-3 |
|---|---|
Fórmula molecular |
C7H5I3 |
Peso molecular |
469.83 g/mol |
Nombre IUPAC |
1,3,5-triiodo-2-methylbenzene |
InChI |
InChI=1S/C7H5I3/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 |
Clave InChI |
NYCTYFCAZRQRGO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1I)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



